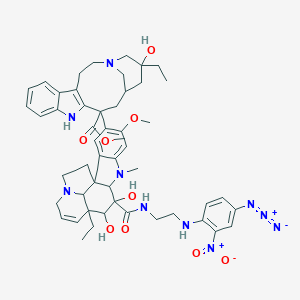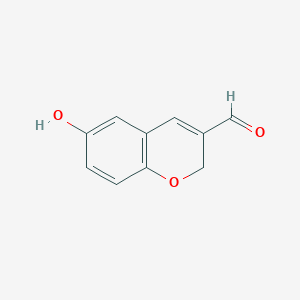
6-Hydroxychromene-3-carboxaldehyde
概要
説明
6-Hydroxychromene-3-carboxaldehyde (6-HCCA) is a heterocyclic aromatic aldehyde that has been used in a variety of scientific applications. It is a versatile compound that can be used as a reagent in organic synthesis, as well as a starting material for the preparation of various heterocyclic compounds. In addition, 6-HCCA has been used in the study of biochemical and physiological processes, due to its ability to interact with a variety of enzymes and receptors. In
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Benzimidazole Derivatives : Chen, Hedberg, and Guarino (1989) described the use of vinyl as a protecting group for benzimidazole nitrogen in synthesizing benzimidazole 2-carboxaldehyde. This compound is an intermediate in synthesizing 6-(2-benzimidazole)hydroxymethyl penicillanic acid (Chen, Hedberg, & Guarino, 1989).
Inactivation of S-adenosyl-L-homocysteine Hydrolase : Wnuk et al. (1998) explored the synthesis of dihalohomovinyl nucleoside analogues derived from adenosine, leading to type II (covalent) inactivation of S-adenosyl-L-homocysteine hydrolase (Wnuk et al., 1998).
Formation of 2-hydroxymuconic 6-semialdehyde : Orii et al. (2004) reported the formation of 2-hydroxymuconic 6-semialdehyde via enzymatic deamination and nonenzymatic decarboxylation in a study investigating the metabolism of 4-amino-3-hydroxybenzoic acid (Orii et al., 2004).
Synthesis of Novel Hydroxychromone Derivatives : Ibrahim et al. (2012) synthesized a novel 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde and studied its chemical reactivity towards various nucleophilic reagents (Ibrahim et al., 2012).
Pharmacological and Biological Applications
Anticancer and Antiviral Effects : Wnuk et al. (1997) discussed the anticancer and antiviral effects of 5'-carboxaldehydes synthesized from adenosine and sugar-modified analogues. These compounds showed potential in inhibiting S-adenosyl-L-homocysteine hydrolase (Wnuk et al., 1997).
Chemical Reactivity in Synthesis of Nitrogen Nucleophilic Reagents : Ibrahim et al. (2015) studied the chemical reactivity of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde towards various nitrogen nucleophilic reagents (Ibrahim et al., 2015).
Applications in Photochemical and Electrochemical Studies : Fernández et al. (2014) reported the synthesis of 6-(hydroxymethyl)pyridine-2-carboxaldehyde[2-methyl-pyrimidine-4,6-diyl]bis-hydrazone, which exhibits photochemical induced isomerizations and double coordination to metal centers (Fernández et al., 2014).
特性
IUPAC Name |
6-hydroxy-2H-chromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPGOHYLKVWWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406391 | |
| Record name | 6-Hydroxychromene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134822-76-7 | |
| Record name | 6-Hydroxychromene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Hydroxychromene-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

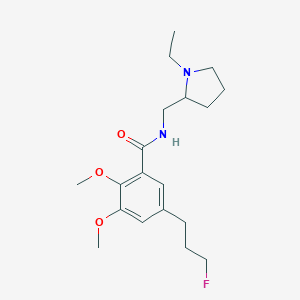

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)
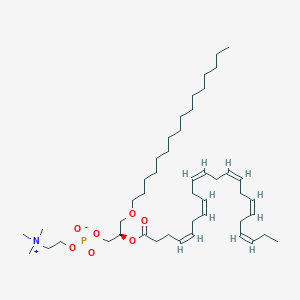



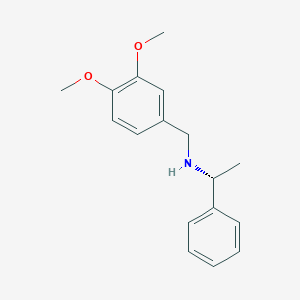
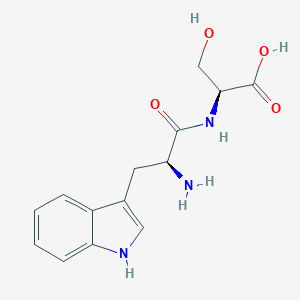
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)


![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
